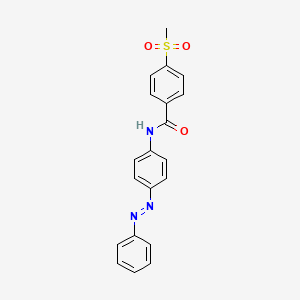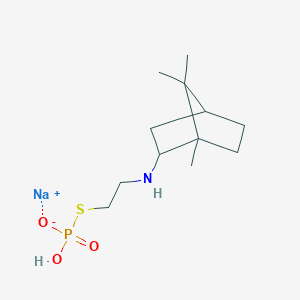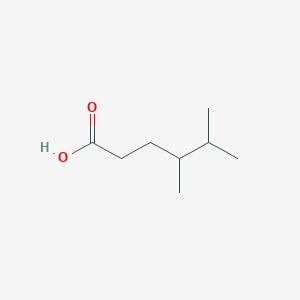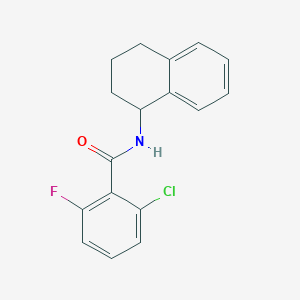
(E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is an organic compound characterized by its unique structure, which includes a methylsulfonyl group, a phenyldiazenyl group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves a multi-step process:
Formation of the phenyldiazenyl group: This step involves the diazotization of aniline derivatives followed by coupling with a suitable aromatic compound to form the phenyldiazenyl group.
Introduction of the methylsulfonyl group: This can be achieved through sulfonation reactions using reagents such as methylsulfonyl chloride.
Formation of the benzamide moiety: The final step involves the amidation of the intermediate compound with benzoyl chloride or a similar reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Various electrophiles or nucleophiles can be used under appropriate conditions, such as Friedel-Crafts acylation or halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
(E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide depends on its specific application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Therapeutic Effects: It may exert its effects through modulation of cellular processes, such as apoptosis or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide: shares structural similarities with other compounds containing methylsulfonyl, phenyldiazenyl, and benzamide groups.
Examples: (E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)aniline, (E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzoic acid.
Uniqueness
Structural Features: The combination of the methylsulfonyl, phenyldiazenyl, and benzamide groups in a single molecule provides unique chemical and biological properties.
Propriétés
Numéro CAS |
896349-49-8 |
|---|---|
Formule moléculaire |
C20H17N3O3S |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
4-methylsulfonyl-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C20H17N3O3S/c1-27(25,26)19-13-7-15(8-14-19)20(24)21-16-9-11-18(12-10-16)23-22-17-5-3-2-4-6-17/h2-14H,1H3,(H,21,24) |
Clé InChI |
BOOUNHICCPZYPA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline](/img/structure/B14143464.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14143469.png)
![(2R)-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14143477.png)
![4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one](/img/structure/B14143480.png)


![3-bromo-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14143499.png)


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B14143511.png)
![6-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14143514.png)

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one](/img/structure/B14143523.png)
![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143526.png)
